Chain-Length-Dependent LogP Differentiation of Ethyl 7-Nitroheptanoate Versus Ethyl 6-Nitrohexanoate and Ethyl 8-Nitrooctanoate
The calculated LogP of ethyl 7-nitroheptanoate (1.78) positions it at a distinct lipophilicity between the shorter homolog ethyl 6-nitrohexanoate and the longer homolog ethyl 8-nitrooctanoate, providing a quantifiable basis for selection when a specific hydrophobicity window is required for phase-transfer or membrane-permeation contexts . Although experimental LogP values are not available for all three compounds, the trend is consistent with the methylene increment rule and can be used to rank-order procurement candidates .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 1.78 (ALogP or consensus predicted value) |
| Comparator Or Baseline | Ethyl 6-nitrohexanoate: estimated LogP ≈ 1.3 (one less methylene); Ethyl 8-nitrooctanoate: estimated LogP ≈ 2.3 (one more methylene). Estimated by methylene increment of ~0.5 per CH₂ unit. Precise predicted values for comparators not sourced from a single authoritative database. |
| Quantified Difference | ΔLogP ≈ +0.5 vs. C6 homolog; ΔLogP ≈ −0.5 vs. C8 homolog |
| Conditions | Predicted LogP values; experimental confirmation lacking in open literature. |
Why This Matters
When a specific LogP band is required for downstream synthetic compatibility or biological assay design, the C7 ethyl ester occupies a defined hydrophobic niche that neither the C6 nor C8 homologs can precisely fill.
